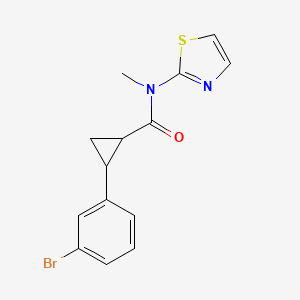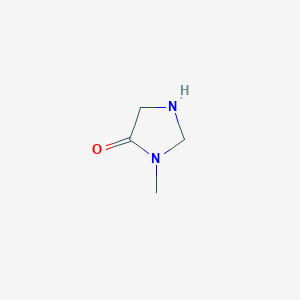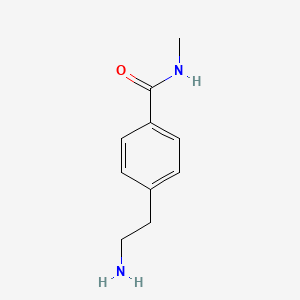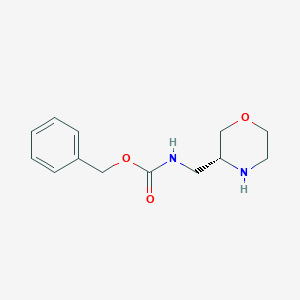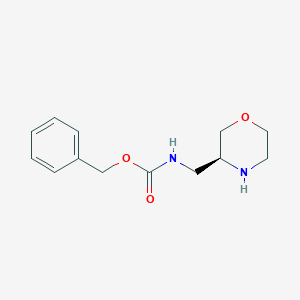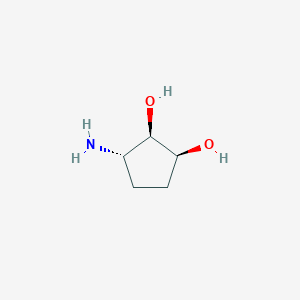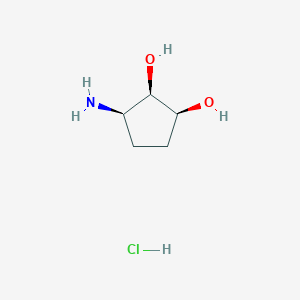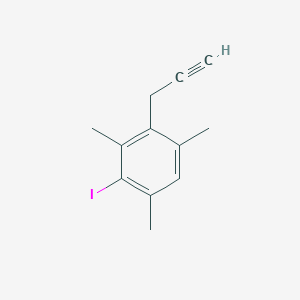![molecular formula C10H16O B3230872 (Z,1R,8S,9R)-Bicyclo[6.1.0]non-4-ene-9-methanol CAS No. 1312010-01-7](/img/structure/B3230872.png)
(Z,1R,8S,9R)-Bicyclo[6.1.0]non-4-ene-9-methanol
Vue d'ensemble
Description
(Z,1R,8S,9R)-Bicyclo[610]non-4-ene-9-methanol is a bicyclic compound featuring a unique structure with a hydroxyl group attached to the ninth carbon
Mécanisme D'action
Target of Action
The primary targets of (Z,1R,8S,9R)-Bicyclo[6.1.0]non-4-ene-9-methanolThis compound is structurally similar to other bicyclic compounds, which have been shown to interact with various biological targets
Mode of Action
The mode of action of This compoundGiven its structural similarity to other bicyclic compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking . These interactions can lead to changes in the conformation or activity of the target molecules, affecting their function.
Biochemical Pathways
The specific biochemical pathways affected by This compound are currently unknown. Bicyclic compounds can potentially interact with a wide range of biological targets and thus may affect multiple pathways
Action Environment
The action, efficacy, and stability of This compound can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. For example, changes in pH or temperature could potentially affect the compound’s conformation and thus its ability to interact with its targets
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z,1R,8S,9R)-Bicyclo[6.1.0]non-4-ene-9-methanol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of a Diels-Alder reaction followed by reduction and functional group transformations to introduce the hydroxyl group at the desired position .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction rates and selectivity are often employed .
Analyse Des Réactions Chimiques
Types of Reactions
(Z,1R,8S,9R)-Bicyclo[6.1.0]non-4-ene-9-methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various acids or bases for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce different alcohols .
Applications De Recherche Scientifique
Chemistry
In chemistry, (Z,1R,8S,9R)-Bicyclo[6.1.0]non-4-ene-9-methanol is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology
In biological research, this compound is studied for its potential effects on various biological pathways. It may serve as a model compound for studying the interactions of bicyclic structures with biological molecules .
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. Its unique structure may offer advantages in drug design and development .
Industry
In industrial applications, this compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1R,8S)-9-(Phenylsulfonyl)-9-azabicyclo[6.1.0]non-4-ene
- (E)-9,9’-Azobis[(1R,4Z,8S)-9-azabicyclo[6.1.0]non-4-ene]
- (1R,4Z,8S)-9-[(4-methylbenzene)sulfonyl]-9-azabicyclo[6.1.0]non-4-ene
Uniqueness
(Z,1R,8S,9R)-Bicyclo[6.1.0]non-4-ene-9-methanol is unique due to its specific stereochemistry and the presence of a hydroxyl group at the ninth carbon.
Propriétés
IUPAC Name |
[(1R,4Z,8S)-9-bicyclo[6.1.0]non-4-enyl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c11-7-10-8-5-3-1-2-4-6-9(8)10/h1-2,8-11H,3-7H2/b2-1-/t8-,9+,10? | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXQRWDARQUYASW-RLWGHQLRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C2CO)CCC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/1C[C@@H]2[C@@H](C2CO)CC/C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
374898-56-3 | |
| Record name | [(1R,8S,9S)-bicyclo[6.1.0]non-4-en-9-yl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-Hydroxy-5-methyl-6,7-diazaspiro[3.5]non-5-EN-8-one](/img/structure/B3230802.png)
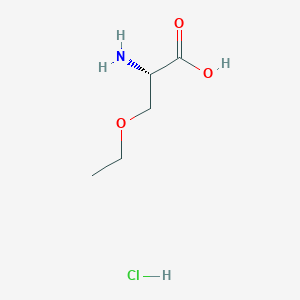
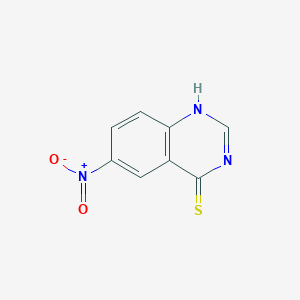
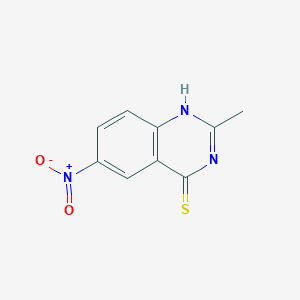
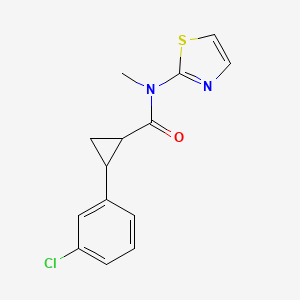
![[(1R,2S,4S)-rel-7-oxabicyclo[2.2.1]heptan-2-yl]methanol](/img/structure/B3230851.png)
